molecular formula C9H12BrNO B6285992 (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine hydrobromide, 95% CAS No. 1185072-28-9

(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine hydrobromide, 95%

Cat. No.: B6285992
CAS No.: 1185072-28-9
M. Wt: 230.10 g/mol
InChI Key: SKPVWUMFMBANGY-UHFFFAOYSA-N
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Description

“(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine hydrobromide” is a chemical compound with the empirical formula C9H12BrNO . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular weight of this compound is 230.10 . The SMILES string representation of the molecule is NC1=CC=C (OC (C)C2)C2=C1. [H]Br .


Physical and Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 230.10 . The SMILES string representation of the molecule is NC1=CC=C (OC (C)C2)C2=C1. [H]Br .

Scientific Research Applications

Natural Source and Bioactivity

Benzofuran compounds are ubiquitous in nature and exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. Their potential as natural drug lead compounds has attracted significant attention from chemical and pharmaceutical researchers worldwide. Novel benzofuran compounds with anti-hepatitis C virus activity and anticancer agents have been developed, showcasing the therapeutic potential of these compounds in treating diseases. Novel methods for constructing benzofuran rings have also been discovered, highlighting the versatility of these compounds in drug synthesis and development (Miao et al., 2019).

Antimicrobial Applications

Benzofuran derivatives play a vital role as pronounced inhibitors against various diseases, viruses, fungus, microbes, and enzymes. Their unique structural features and wide array of biological activities make them a privileged structure in the field of drug discovery, especially for designing efficient antimicrobial agents. The development of benzofuran-based compounds as antimicrobial agents is an area of ongoing research, with the potential to address antibiotic resistance and develop new therapeutic agents (Hiremathad et al., 2015).

Anticancer and Enzyme Inhibitory Activities

Benzofuran compounds have shown significant promise in anticancer research. They serve as fundamental units in numerous bioactive heterocycles with a broad range of biological activities. Some benzofuran derivatives are known to possess unique anticancer, antitubercular, antidiabetic, anti-Alzheimer, and anti-inflammatory properties. These compounds have potent applications not only in pharmaceuticals but also in agriculture and polymers, indicating their versatility and potential for wide-ranging applications (Dawood, 2019).

Safety and Hazards

This compound is classified as a combustible solid . It’s important to note that Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product .

Future Directions

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Thus, considerable attention has been focused on the discovery of new drugs in the fields of drug invention and development . This suggests that there could be potential future research directions involving this compound.

Properties

IUPAC Name

2-methyl-2,3-dihydro-1-benzofuran-5-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.BrH/c1-6-4-7-5-8(10)2-3-9(7)11-6;/h2-3,5-6H,4,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPVWUMFMBANGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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